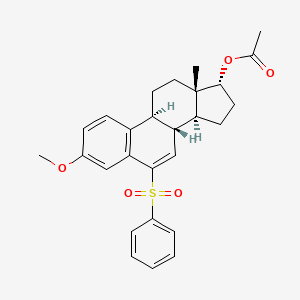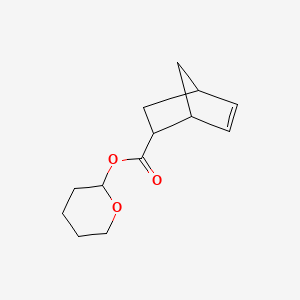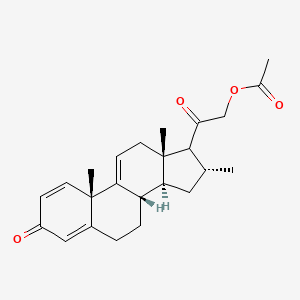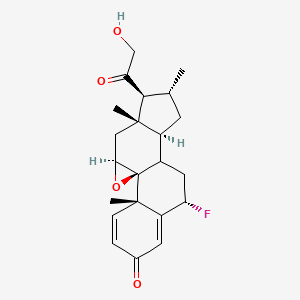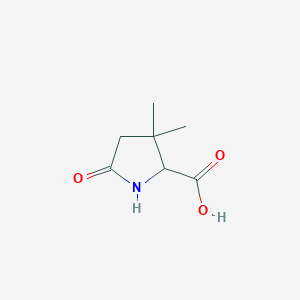
Loracarbef-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loracarbef-d5 is a deuterated form of Loracarbef, a synthetic beta-lactam antibiotic belonging to the carbacephem class. It is structurally related to second-generation cephalosporins and is used to treat various bacterial infections. The deuterium labeling in this compound makes it useful in pharmacokinetic studies and metabolic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Loracarbef-d5 involves the incorporation of deuterium atoms into the Loracarbef molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthesis of Loracarbef, with additional steps to ensure the incorporation of deuterium. The process involves:
Fermentation: Production of the beta-lactam core structure through microbial fermentation.
Chemical Modification: Introduction of deuterium atoms through chemical reactions using deuterated reagents or solvents.
Purification: Isolation and purification of the final product to ensure the desired deuterium content and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Loracarbef-d5 undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the formation of degradation products.
Oxidation: Oxidative reactions can occur, especially in the presence of strong oxidizing agents.
Substitution: Nucleophilic substitution reactions can take place at specific positions on the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Degradation products including open-chain derivatives.
Oxidation: Oxidized forms of the molecule with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Loracarbef-d5 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracking of the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolic Research: Used to study metabolic pathways and the effects of deuterium on metabolic processes.
Drug Development: Helps in understanding the stability and behavior of Loracarbef in various conditions, aiding in the development of new antibiotics.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification.
Wirkmechanismus
Loracarbef-d5, like Loracarbef, exerts its effects by inhibiting penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of bacterial cell walls. By binding to these proteins, this compound interferes with the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall. This mechanism is similar to that of other beta-lactam antibiotics.
Vergleich Mit ähnlichen Verbindungen
Loracarbef-d5 is compared with other similar compounds, including:
Cefaclor: A second-generation cephalosporin with a similar spectrum of activity but less chemical stability.
Cephalexin: Another cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research and drug development.
Eigenschaften
CAS-Nummer |
1346597-29-2 |
|---|---|
Molekularformel |
C₁₆H₁₁D₅ClN₃O₄ |
Molekulargewicht |
354.8 |
Synonyme |
(6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Lorabid-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)
